2-Chloro-4,6-dimethylnicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile involves several chemical reactions, including the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of novel heterocycles and the formation of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems through secondary cyclizations and nucleophilic substitutions (Coppola & Shapiro, 1981).
Molecular Structure Analysis
Investigations into the molecular and crystal structures of derivatives related to 2-Chloro-4,6-dimethylnicotinonitrile have provided insights into its conformational and packing characteristics. For instance, studies have explored the crystal structure of similar compounds, revealing how weak interactions influence the molecular arrangement in the solid state (Conterosito et al., 2016).
Chemical Reactions and Properties
2-Chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, leading to the formation of new compounds through regioselective nucleophilic substitution and cyclization processes. Such reactions are crucial for synthesizing structurally diverse and complex molecules (Dyadyuchenko et al., 2021).
Physical Properties Analysis
The physical properties of 2-Chloro-4,6-dimethylnicotinonitrile and its derivatives, such as solvatochromic behavior and crystal structure, have been studied extensively. These properties are influenced by molecular interactions and crystal packing, which are crucial for understanding the compound's behavior in different environments (Bogdanov et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-Chloro-4,6-dimethylnicotinonitrile, such as reactivity and interaction with various reagents, highlight its versatility in chemical synthesis. Studies on its reactions with malononitrile dimer and other compounds provide insights into its utility in creating novel chemical entities with potential applications in various fields (Dyadyuchenko et al., 2021).
Scientific Research Applications
Synthesis of Heterocycles : Coppola and Shapiro (1981) explored the reaction of 2-chloro-nicotinonitrile with thioureas, leading to new ring systems and heterocycles, which are crucial in pharmaceutical and agrochemical industries (Coppola & Shapiro, 1981).
Regioselective Amination : Delvare, Koza, and Morgentin (2011) reported the use of palladium(0) for regioselective C-2 amination of 4,6-dichloronicotinonitrile, which contributes to the development of organic compounds with potential applications in medicine (Delvare, Koza, & Morgentin, 2011).
Theoretical and Experimental Studies : Koval’ et al. (2017) studied the molecular and crystal structures of 2-chloro-4,6-dimethylnicotinonitrile, contributing to understanding reaction pathways and synthesis processes (Koval’ et al., 2017).
Corrosion Inhibition : Fouda et al. (2020) investigated 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile as a corrosion inhibitor, demonstrating its potential in protecting metals in acidic environments (Fouda et al., 2020).
Agricultural Applications : Sun et al. (2015) studied the effectiveness of 2-chloro-6-(trichloromethyl)-pyridine in rice production, highlighting its role in increasing yields and reducing nitrogen losses (Sun et al., 2015).
Herbicide Synthesis : Yuan-xiang (2009) reviewed the synthesis of 2-chloro-4,6-dimethoxypyrimidine, demonstrating its relevance in the production of pyrimidylsalicylate herbicides (Yuan-xiang, 2009).
Reductive Dehalogenation : Vannelli and Hooper (1993) examined the reductive dehalogenation of 2-chloro-6-trichloromethylpyridine, contributing to the understanding of chemical reactions in environmental contexts (Vannelli & Hooper, 1993).
Antitumor Evaluation : Waly et al. (2013) synthesized new heterocyclic compounds including 2-chloro-4,6-dimethyl-nicotinonitrile, evaluating their potential in cancer treatment (Waly et al., 2013).
Neurofibrillary Tangles and Beta-Amyloid Plaques : Shoghi-Jadid et al. (2002) used a derivative of 2-chloro-4,6-dimethylnicotinonitrile in positron emission tomography for diagnosing Alzheimer's Disease (Shoghi-Jadid et al., 2002).
Formation of Chloro Complexes : Suzuki, Ishiguro, and Ohtaki (1990) studied chloro complexes of various metals in dimethyl sulphoxide, highlighting the role of 2-chloro-4,6-dimethylnicotinonitrile in these processes (Suzuki, Ishiguro, & Ohtaki, 1990).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJKTAVEQPNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278939 | |
Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethylnicotinonitrile | |
CAS RN |
14237-71-9 | |
Record name | 14237-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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